
3-(4-Bromophenyl)-5-phenylpyridazin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-5-phenylpyridazin-4(1H)-one is a heterocyclic compound that features a pyridazine ring substituted with bromophenyl and phenyl groups
Méthodes De Préparation
The synthesis of 3-(4-Bromophenyl)-5-phenylpyridazin-4(1H)-one typically involves the cyclization of appropriate hydrazine derivatives with bromophenyl and phenyl-substituted precursors. One common method includes the reaction of 4-bromobenzoyl chloride with phenylhydrazine to form an intermediate, which then undergoes cyclization to yield the desired pyridazinone compound. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
3-(4-Bromophenyl)-5-phenylpyridazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted products. Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Research has explored its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenyl)-5-phenylpyridazin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
3-(4-Bromophenyl)-5-phenylpyridazin-4(1H)-one can be compared with other pyridazinone derivatives, such as:
3-(4-Chlorophenyl)-5-phenylpyridazin-4(1H)-one: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
3-(4-Methylphenyl)-5-phenylpyridazin-4(1H)-one: Substitution with a methyl group can affect the compound’s electronic properties and reactivity.
3-(4-Nitrophenyl)-5-phenylpyridazin-4(1H)-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
59591-35-4 |
|---|---|
Formule moléculaire |
C16H11BrN2O |
Poids moléculaire |
327.17 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-5-phenyl-1H-pyridazin-4-one |
InChI |
InChI=1S/C16H11BrN2O/c17-13-8-6-12(7-9-13)15-16(20)14(10-18-19-15)11-4-2-1-3-5-11/h1-10H,(H,18,20) |
Clé InChI |
BRHHIHPCWXTRCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CNN=C(C2=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B12928384.png)
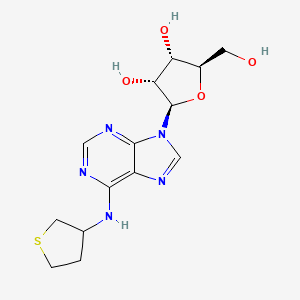
![6-Fluoro-N-[(naphthalen-1-yl)methyl]-7-(piperazin-1-yl)quinazolin-4-amine](/img/structure/B12928393.png)
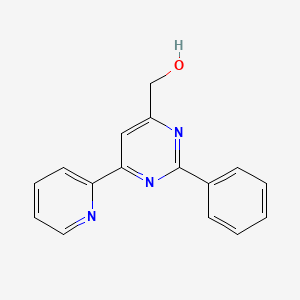
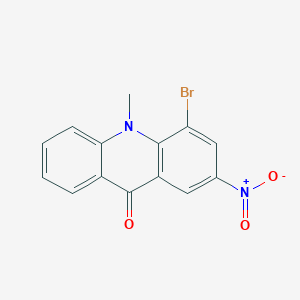
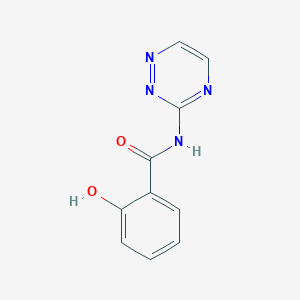

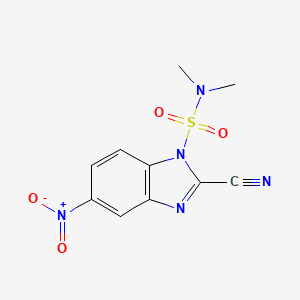
![Butanenitrile, 4-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-](/img/structure/B12928450.png)
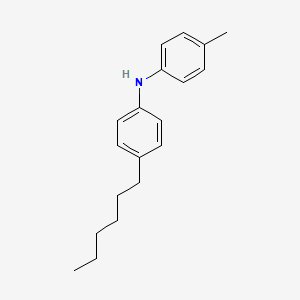
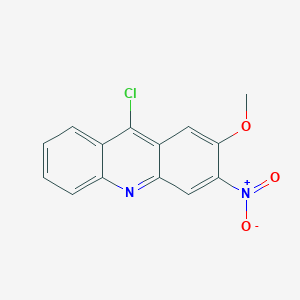
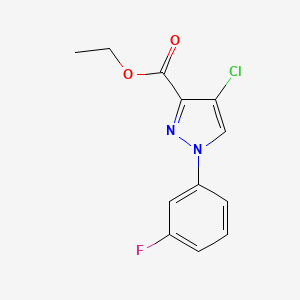
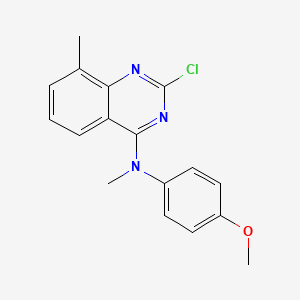
![6-Chloro-2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12928491.png)
